Talampanel Talampanel Talampanel, also known as LY300164 and GYKI-53773, is a glutamate receptor inhibitor with anti-seizure activity. Talampanel is also an orally active, potent and selective AMPA-receptor antagonist, and can noncompetitively bind to the AMPA subtype of glutamate excitatory amino acid receptors and may inhibit the growth of gliomas by interfering with neurotransmitters involved in brain tumor growth. This agent may also protect against traumatic brain injury. Talampanel (GYKI 53405) is being investigated for the treatment of epilepsy, malignant gliomas and amyotrophic lateral sclerosis (ALS). As of May 2010, results from the trial for ALS have been found negative.
Brand Name: Vulcanchem
CAS No.: 161832-65-1
VCID: VC0544471
InChI: InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
SMILES: CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

Talampanel

CAS No.: 161832-65-1

Inhibitors

VCID: VC0544471

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Talampanel - 161832-65-1

CAS No. 161832-65-1
Product Name Talampanel
Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name 1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone
Standard InChI InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
Standard InChIKey JACAAXNEHGBPOQ-LLVKDONJSA-N
Isomeric SMILES C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
SMILES CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Canonical SMILES CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3
Appearance White solid powder
Description Talampanel, also known as LY300164 and GYKI-53773, is a glutamate receptor inhibitor with anti-seizure activity. Talampanel is also an orally active, potent and selective AMPA-receptor antagonist, and can noncompetitively bind to the AMPA subtype of glutamate excitatory amino acid receptors and may inhibit the growth of gliomas by interfering with neurotransmitters involved in brain tumor growth. This agent may also protect against traumatic brain injury. Talampanel (GYKI 53405) is being investigated for the treatment of epilepsy, malignant gliomas and amyotrophic lateral sclerosis (ALS). As of May 2010, results from the trial for ALS have been found negative.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine
7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine
GYKI 53405
GYKI 53773
GYKI-53405
GYKI-53773
GYKI53773
LY 300164
LY-300164
LY300164
talampanel
Reference 1: Wang C, Niu L. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by Talampanel and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives. ACS Chem Neurosci. 2013 Feb 12. [Epub ahead of print] PubMed PMID: 23402301.
2: Paizs M, Tortarolo M, Bendotti C, Engelhardt JI, Siklós L. Talampanel reduces the level of motoneuronal calcium in transgenic mutant SOD1 mice only if applied presymptomatically. Amyotroph Lateral Scler. 2011 Sep;12(5):340-4. doi: 10.3109/17482968.2011.584627. Epub 2011 May 30. PubMed PMID: 21623665; PubMed Central PMCID: PMC3231880.
3: Iwamoto FM, Kreisl TN, Kim L, Duic JP, Butman JA, Albert PS, Fine HA. Phase 2 trial of talampanel, a glutamate receptor inhibitor, for adults with recurrent malignant gliomas. Cancer. 2010 Apr 1;116(7):1776-82. doi: 10.1002/cncr.24957. PubMed PMID: 20143438; PubMed Central PMCID: PMC2846997.
4: Pascuzzi RM, Shefner J, Chappell AS, Bjerke JS, Tamura R, Chaudhry V, Clawson L, Haas L, Rothstein JD. A phase II trial of talampanel in subjects with amyotrophic lateral sclerosis. Amyotroph Lateral Scler. 2010 May 3;11(3):266-71. doi: 10.3109/17482960903307805. PubMed PMID: 19961264.
5: Grossman SA, Ye X, Chamberlain M, Mikkelsen T, Batchelor T, Desideri S, Piantadosi S, Fisher J, Fine HA. Talampanel with standard radiation and temozolomide in patients with newly diagnosed glioblastoma: a multicenter phase II trial. J Clin Oncol. 2009 Sep 1;27(25):4155-61. doi: 10.1200/JCO.2008.21.6895. Epub 2009 Jul 27. PubMed PMID: 19636006; PubMed Central PMCID: PMC2734427.
6: Aujla PK, Fetell MR, Jensen FE. Talampanel suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model. Epilepsia. 2009 Apr;50(4):694-701. doi: 10.1111/j.1528-1167.2008.01947.x. Epub 2009 Feb 12. PubMed PMID: 19220413; PubMed Central PMCID: PMC2672962.
7: Howes JF, Bell C. Talampanel. Neurotherapeutics. 2007 Jan;4(1):126-9. Review. PubMed PMID: 17199027.
8: Denes L, Szilágyi G, Gál A, Nagy Z. Talampanel a non-competitive AMPA-antagonist attenuates caspase-3 dependent apoptosis in mouse brain after transient focal cerebral ischemia. Brain Res Bull. 2006 Jul 31;70(3):260-2. Epub 2006 Mar 31. PubMed PMID: 16861112.
9: Sólyom S, Pallagi I, Abrahám G, Kertész M, Horváth G, Berzsenyi P. New features in synthesis of talampanel related 2,3-benzodiazepines. Med Chem. 2005 Sep;1(5):481-5. PubMed PMID: 16787333.
10: Buchwald P, Juhász A, Bell C, Pátfalusi M, Kovács P, Hochhaus G, Howes J, Bodor N. Influence of the N-acetylation polymorphism on the metabolism of talampanel: an investigation in fasted and fed subjects genotyped for NAT2 variants. Pharmazie. 2006 Feb;61(2):125-34. PubMed PMID: 16526560.
11: Erdo F, Berzsenyi P, Német L, Andrási F. Talampanel improves the functional deficit after transient focal cerebral ischemia in rats. A 30-day follow up study. Brain Res Bull. 2006 Jan 15;68(4):269-76. Epub 2005 Sep 19. PubMed PMID: 16377432.
12: Buchwald P, Juhász A, Bell C, Pátfalusi M, Howes J, Bodor N. Unified pharmacogenetics-based parent-metabolite pharmacokinetic model incorporating acetylation polymorphism for talampanel in humans. J Pharmacokinet Pharmacodyn. 2005 Aug;32(3-4):377-400. PubMed PMID: 16320099.
13: Erdo F, Berzsenyi P, Andrási F. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia. Brain Res Bull. 2005 Jul 15;66(1):43-9. Epub 2005 Apr 21. PubMed PMID: 15925143.
14: Andrási F, Berzsenyi P, Farkas L, Körösi J, Hámori T, Botka P, Ling I, Láng T. Omeprazole and talampanel as two examples of retrometabolic drug design. Pharmazie. 2004 May;59(5):365-6. PubMed PMID: 15212302.
15: Langan YM, Lucas R, Jewell H, Toublanc N, Schaefer H, Sander JW, Patsalos PN. Talampanel, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy. Epilepsia. 2003 Jan;44(1):46-53. PubMed PMID: 12581229.
16: Világi I, Takács J, Gulyás-Kovács A, Banczerowski-Pelyhe I, Tarnawa I. Protective effect of the antiepileptic drug candidate talampanel against AMPA-induced striatal neurotoxicity in neonatal rats. Brain Res Bull. 2002 Oct 15;59(1):35-40. PubMed PMID: 12372546.
17: Chappell AS, Sander JW, Brodie MJ, Chadwick D, Lledo A, Zhang D, Bjerke J, Kiesler GM, Arroyo S. A crossover, add-on trial of talampanel in patients with refractory partial seizures. Neurology. 2002 Jun 11;58(11):1680-2. PubMed PMID: 12058100.
18: Belayev L, Alonso OF, Liu Y, Chappell AS, Zhao W, Ginsberg MD, Busto R. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats. J Neurotrauma. 2001 Oct;18(10):1031-8. PubMed PMID: 11686490.
PubChem Compound 164509
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator